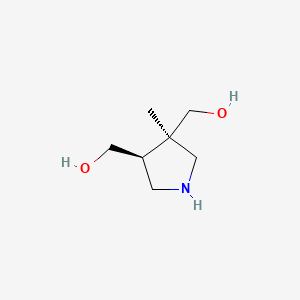

((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol

Descripción general

Descripción

((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including two hydroxymethyl groups attached to a pyrrolidine ring, suggest various biological activities that warrant further investigation.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 145.20 g/mol. The (3R,4S) configuration indicates specific stereochemistry, which is crucial for its biological interactions. The compound has three hydrogen bond donors and three acceptors, enhancing its capability to engage in hydrogen bonding, which is vital for solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol |

| Topological Polar Surface Area | 43.7 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

Chirality and Drug Design

Chirality plays a pivotal role in the biological activity of compounds. This compound's specific stereochemistry may allow it to interact selectively with biological targets such as enzymes and receptors. This selectivity is essential for developing new drugs with fewer side effects compared to racemic mixtures.

Interaction Studies

Preliminary studies suggest that compounds similar to this compound may influence neurotransmitter systems or enzymatic pathways. Techniques like molecular docking simulations could provide insights into its interaction profiles with various biological targets.

Case Studies and Research Findings

- Analgesic Activity : Research has indicated that related pyrrolidine derivatives exhibit significant analgesic properties. For instance, a study identified a potent analgesic compound with a similar scaffold that activated the μ-opioid receptor (MOR), suggesting that this compound could have similar effects .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the pyrrolidine structure can dramatically affect biological activity. This emphasizes the importance of the hydroxymethyl groups in modulating the compound's pharmacological profile .

- Therapeutic Applications : The potential applications of this compound extend beyond analgesics to include roles as chiral building blocks in drug synthesis and materials science. Its ability to form stable interactions with biomolecules may facilitate the development of novel therapeutic agents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 145.20 g/mol. The presence of two hydroxymethyl groups contributes to its reactivity and solubility in biological systems. Notably, it exhibits three hydrogen bond donors and three hydrogen bond acceptors, which enhances its interaction capabilities with biological targets.

Chiral Building Block in Organic Synthesis

One of the primary applications of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is as a chiral building block in organic synthesis. Chirality is essential in the pharmaceutical industry as many drugs require specific enantiomers to exhibit desired biological activity. The compound's (3R,4S) configuration allows for the synthesis of other chiral compounds with defined stereochemistry.

Synthetic Routes

Several synthetic methods can be employed to produce this compound while maintaining its stereochemistry. These methods include:

- Asymmetric synthesis : Utilizing chiral catalysts to direct the formation of the desired enantiomer.

- Modification of existing chiral compounds : Altering structurally related compounds to yield this compound.

Pharmaceutical Applications

The potential therapeutic applications of this compound are under investigation due to its structural similarity to compounds that interact with neurotransmitter systems and enzymatic pathways. Preliminary studies suggest that it may influence physiological responses through:

- Binding affinity studies : Investigating interactions with receptors or enzymes related to neurological functions.

- Molecular docking simulations : Predicting how the compound interacts at a molecular level with biological targets.

Case Studies and Research Findings

Research has shown that compounds similar to this compound exhibit various biological activities. For instance:

- A study on pyrrolidine derivatives indicated their potential as inhibitors for certain enzymes involved in metabolic pathways.

- Another investigation highlighted the role of similar chiral compounds in modulating neurotransmitter release, suggesting that this compound could have implications in treating neurological disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (3R,4S)-Pyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Contains a carboxylic acid group |

| (2S,5R)-5-Methylpyrrolidin-2-one | Ketone derivative | Exhibits different reactivity due to carbonyl |

| (1R,2S)-2-Amino-1-methylcyclopentanol | Cyclopentane derivative | Different ring structure affecting properties |

The dual hydroxymethyl functionality combined with the specific chiral configuration at positions 3 and 4 may confer distinct biological activities not observed in other similar compounds.

Propiedades

IUPAC Name |

[(3S,4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZYWMLVAIPHPP-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CNC[C@H]1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266165 | |

| Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186647-99-3 | |

| Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186647-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.